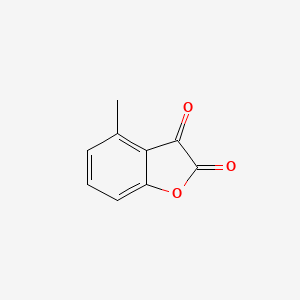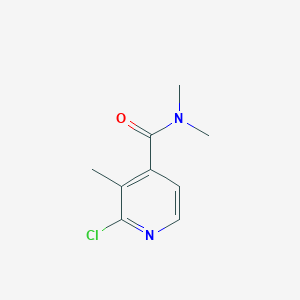
2-Chloro-N,N,3-trimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N,3-trimethylisonicotinamide is an organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of isonicotinamide, characterized by the presence of a chlorine atom and three methyl groups attached to the isonicotinamide core .
Preparation Methods
The synthesis of 2-Chloro-N,N,3-trimethylisonicotinamide typically involves the chlorination of N,N,3-trimethylisonicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-N,N,3-trimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-Chloro-N,N,3-trimethylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,3-trimethylisonicotinamide involves its interaction with specific molecular targets. The chlorine atom and the methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2-Chloro-N,N,3-trimethylisonicotinamide can be compared with other similar compounds, such as:
N,N,3-trimethylisonicotinamide: Lacks the chlorine atom, which may result in different chemical and biological properties.
2-Chloroisonicotinamide: Lacks the methyl groups, which can affect its reactivity and interactions.
N,N-dimethylisonicotinamide: Lacks one methyl group and the chlorine atom, leading to distinct properties.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-N,N,3-trimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-7(9(13)12(2)3)4-5-11-8(6)10/h4-5H,1-3H3 |
InChI Key |
FRRCHJHFDHGLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


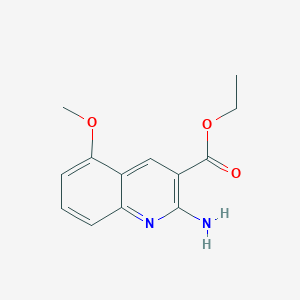
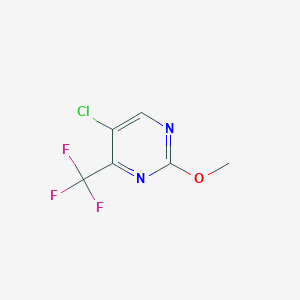
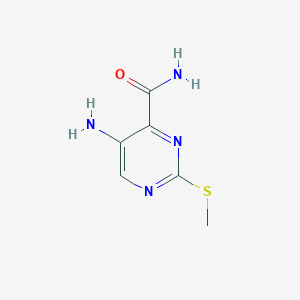
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
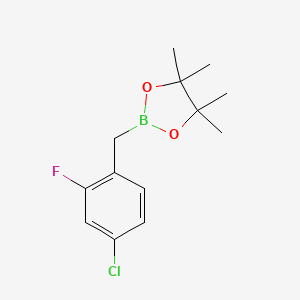
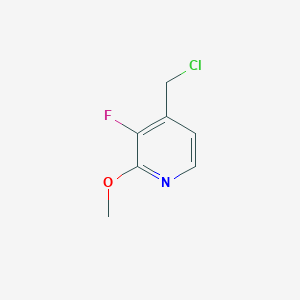

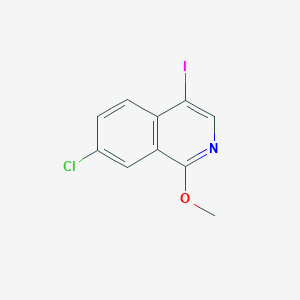
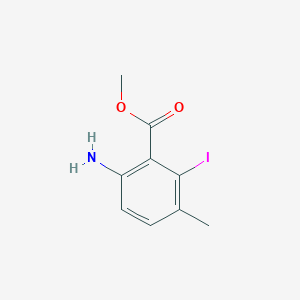
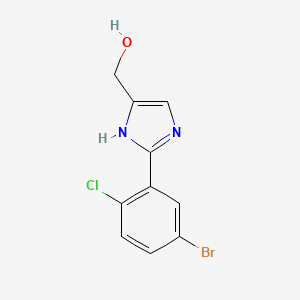
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
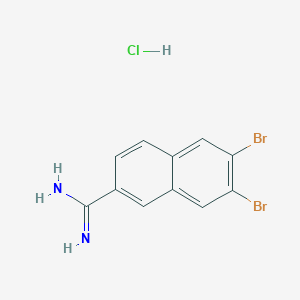
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
